Einecs 279-213-8

Description

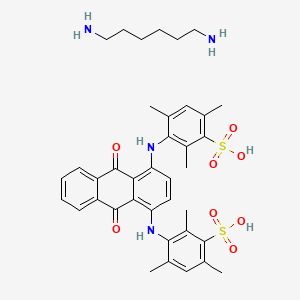

Structure

3D Structure of Parent

Properties

CAS No. |

79665-26-2 |

|---|---|

Molecular Formula |

C38H46N4O8S2 |

Molecular Weight |

750.9 g/mol |

IUPAC Name |

3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonic acid;hexane-1,6-diamine |

InChI |

InChI=1S/C32H30N2O8S2.C6H16N2/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;7-5-3-1-2-4-6-8/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);1-8H2 |

InChI Key |

PAGCKSAVALMKPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)O)C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)O)C.C(CCCN)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Isodecyl Diphenyl Phosphate

Esterification Pathways in Isodecyl Diphenyl Phosphate (B84403) Synthesis

The primary route for synthesizing isodecyl diphenyl phosphate is through the esterification of an alcohol with a phosphorus-containing compound. smolecule.com This process can be adapted for various scales of production, from laboratory to industrial.

A common laboratory and industrial synthesis method involves the acid-catalyzed reaction between isodecyl alcohol and diphenyl phosphate. In this process, a strong acid, such as sulfuric acid, is employed as a catalyst to facilitate the esterification. The reaction is typically conducted under controlled temperature and pressure to maximize the yield and purity of the final product. Another approach involves the transesterification of triphenyl phosphite (B83602) with isodecyl alcohol, also under acidic catalysis and at elevated temperatures.

Key parameters in this process include the molar ratio of reactants and the concentration of the acid catalyst, which are optimized to drive the reaction towards the desired product.

On an industrial scale, the production of isodecyl diphenyl phosphate involves large-scale esterification processes. One established method is the reaction of the appropriate alcohol or phenol (B47542) with phosphoryl chloride. epa.gov For mixed alkyl aryl phosphate esters like IDDP, a common procedure involves reacting two moles of a hydroxyaryl compound, such as phenol, with one mole of phosphorus oxychloride. google.com The resulting diphenyl phosphoryl chloride is then reacted with one mole of an aliphatic alcohol, in this case, isodecyl alcohol. google.com

Another industrial method involves the transesterification of a triaryl phosphate, like triphenyl phosphate, with an aliphatic alcohol. google.com For instance, reacting triphenyl phosphate with isodecyl alcohol in the presence of a catalyst like sodium hydroxide (B78521) can yield a mixture containing isodecyl diphenyl phosphate. google.comepo.org The reaction conditions, including temperature and catalyst concentration, are carefully controlled to influence the final product composition. google.com Industrial production aims for high-volume output, with aggregated production and import in the United States estimated to be between 1 and 10 million pounds in 2005. epa.gov

Table 1: Industrial Production Overview of Isodecyl Diphenyl Phosphate

| Parameter | Description | References |

|---|---|---|

| Primary Use | Flame retardant and plasticizer | smolecule.com |

| Production Volume (US, 2005) | 1-10 million pounds | epa.gov |

| Common Reactants | Isodecyl alcohol, Diphenyl phosphate, Phosphoryl chloride, Phenol | google.com |

| Typical Reaction Temperature | 150-200°C | |

| Purification Methods | Distillation and filtration |

Acid-Catalyzed Approaches

Reaction Mechanisms of Phosphate Ester Formation

The formation of phosphate esters can proceed through several mechanistic pathways, largely dependent on the reactants and reaction conditions. In the context of isodecyl diphenyl phosphate synthesis from diphenyl phosphoryl chloride and isodecyl alcohol, the reaction likely follows a nucleophilic substitution pathway.

The hydroxyl group of isodecyl alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of diphenyl phosphoryl chloride. This leads to the displacement of the chloride leaving group and the formation of the P-O bond, resulting in the triester product.

In the case of transesterification, such as the reaction between triphenyl phosphite and isodecyl alcohol, the mechanism involves the nucleophilic attack of the isodecanol's hydroxyl group on the phosphorus center of the triphenyl phosphite. This attack leads to the displacement of a phenol molecule. The reaction is often catalyzed by an acid, which protonates one of the ester oxygens, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. The process can be controlled to replace one or more of the phenyl groups with isodecyl groups.

Phosphate ester reactions with nucleophiles can occur via two main processes: attack at the phosphorus atom (O-P cleavage) or attack at the carbon substituent (O-C cleavage). thieme-connect.de The formation of isodecyl diphenyl phosphate primarily involves nucleophilic attack at the phosphorus atom. thieme-connect.de

Table 2: Key Steps in Phosphate Ester Formation via Nucleophilic Substitution

| Step | Description | References |

|---|---|---|

| Nucleophilic Attack | The hydroxyl group of the alcohol attacks the electrophilic phosphorus atom. | thieme-connect.de |

| Transition State | A trigonal bipyramidal transition state is often involved. | thieme-connect.de |

| Leaving Group Departure | A leaving group (e.g., chloride or phenol) is displaced. | thieme-connect.de |

| Product Formation | The final phosphate ester is formed. | libretexts.orglibretexts.org |

Potential for Derivatization and Structural Modifications of Isodecyl Diphenyl Phosphate

The structure of isodecyl diphenyl phosphate offers possibilities for derivatization and modification to alter its properties for specific applications.

One potential modification is through hydrolysis, where the ester bonds are cleaved. Under acidic or basic conditions, isodecyl diphenyl phosphate can hydrolyze to form isodecyl alcohol and diphenyl phosphate, or phenol and isodecyl phenyl phosphate. smolecule.com While often an undesirable degradation pathway, controlled hydrolysis could be a route to other phosphate compounds.

The isodecyl chain itself presents opportunities for modification. Functional groups could potentially be introduced onto the alkyl chain, although this would require specific and likely complex synthetic strategies.

Furthermore, the phenyl groups could be subject to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic rings. This could be used to fine-tune the electronic properties and steric bulk of the molecule, potentially impacting its flame retardant efficiency or compatibility with different polymers.

The synthesis of related organophosphate esters with different alkyl or aryl groups is a common practice to create a portfolio of flame retardants and plasticizers with a range of properties. epa.gov This highlights the potential for creating analogues of isodecyl diphenyl phosphate with tailored characteristics. For instance, using a different alcohol in the synthesis would result in a different alkyl diphenyl phosphate, potentially altering properties like viscosity, thermal stability, and plasticizing efficiency.

Environmental Dynamics and Biogeochemical Cycling of Isodecyl Diphenyl Phosphate

Environmental Release Pathways and Distribution in Abiotic Compartments

The release of Isodecyl diphenyl phosphate (B84403) into the environment occurs through various pathways, primarily linked to its application in consumer and industrial products. amazonaws.com As an additive flame retardant, it is not chemically bound to the polymer matrices it is incorporated into, making it susceptible to leaching and volatilization over the product's lifespan. service.gov.ukindustrialchemicals.gov.au

A significant pathway for the environmental introduction of IDDP is through diffuse emissions from polymer matrices and other treated materials. service.gov.ukindustrialchemicals.gov.au Products containing IDDP, such as PVC, rubber, polyurethanes, and textile coatings, can release the compound into the environment through leaching and volatilization. service.gov.uk These emissions are considered potentially important sources due to the extended service lives of these products. service.gov.uk The gradual loss of IDDP from these materials contributes to its widespread presence in various environmental compartments. amazonaws.com

Key Release Mechanisms from Polymer Matrices:

| Release Mechanism | Description |

| Leaching | The process by which IDDP dissolves and is carried away from the material by a liquid, such as water. This is a concern for plastics used in piping or other applications involving water contact. echemi.com |

| Volatilization | The evaporation of IDDP from the surface of plastic items into the atmosphere. echemi.com |

| Wear and Abrasion | Physical degradation of materials can release small particles containing IDDP into the environment. |

Once released, Isodecyl diphenyl phosphate is distributed throughout aqueous and terrestrial environments. Its dissemination is influenced by its physico-chemical properties, such as its low water solubility and high octanol-water partition coefficient, which suggest a tendency to adsorb to soil and sediment. service.gov.ukamazonaws.com

In aqueous environments , IDDP has been detected in surface water, sediment, and wastewater treatment plant effluent. service.gov.uknih.govfrontiersin.org The primary source of emissions to aquatic systems is often from sewage treatment plant effluent. industrialchemicals.gov.au While IDDP is not expected to be persistent in water due to biodegradation, its continuous release can lead to its presence in these systems. industrialchemicals.gov.auechemi.com Adsorption to sediment and suspended particulate matter is a significant fate process in aquatic environments. echemi.comfrontiersin.org

In terrestrial environments , IDDP can be introduced through the land disposal of solid or semi-solid wastes from its production. echemi.com It is also found in soils, with measurable concentrations reported in various studies. researchgate.netresearchgate.net Due to its high estimated organic carbon-water (B12546825) partition coefficient (Koc), IDDP is expected to be immobile in soil, binding strongly to soil particles. echemi.com

Diffuse Emissions from Polymer Matrices and Treated Materials

Environmental Fate Processes and Transformation Kinetics

The persistence and impact of Isodecyl diphenyl phosphate in the environment are determined by various fate processes, including biodegradation and microbial transformations.

Biodegradation is considered a primary degradation pathway for IDDP in the environment. echemi.com The process generally involves the initial hydrolysis of the phosphate ester bond, leading to the formation of diphenyl phosphate and isodecanol (B128192), which can then undergo further degradation. service.gov.uk

Studies have shown that IDDP is at least inherently biodegradable, with various microorganisms capable of its transformation. service.gov.uk The degradation can involve several reactions, including hydrolysis, hydroxylation, methylation, and carboxylation. nih.gov

In aerobic aquatic environments, biodegradation is an important removal process for Isodecyl diphenyl phosphate. echemi.com Screening tests have indicated an aerobic half-life of approximately 11 days or less in natural waters. echemi.com One study reported 62% degradation after 28 days in an aerobic aquatic degradation test using adapted microorganisms. service.gov.uk Another study using a closed bottle test found that IDDP was readily biodegradable, with 67% degradation occurring in 28 days. amazonaws.com However, the degradation rate can be influenced by factors such as the presence of adapted microbial populations. service.gov.uk

Aerobic Degradation Data:

| Study Type | Degradation Percentage | Timeframe | Notes |

| Aerobic Aquatic Degradation | 62% | 28 days | Utilized adapted microorganisms. service.gov.uk |

| Closed Bottle Test | 67% | 28 days | Considered readily biodegradable. amazonaws.com |

Recent research has highlighted the significant role of rhizosphere microbiomes in the metabolism of IDDP. researchgate.net The rhizosphere, the soil region directly influenced by plant roots, harbors a diverse community of microorganisms that can efficiently degrade organic pollutants.

A study investigating the interaction of IDDP with rice plants and their associated rhizosphere microbiome found that the microbiome could efficiently eliminate IDDP. researchgate.net This degradation by the rhizobacteria reduced the uptake of IDDP into the rice tissues, thereby mitigating its potential negative effects on plant growth. researchgate.net The study identified several transformation pathways within the rhizosphere microbiome, including hydrolysis, hydroxylation, methylation, methoxylation, and carboxylation. researchgate.net

Furthermore, the research revealed that specific genes in rice, such as those for cytochrome P450, acid phosphatase, glucosyltransferase, and methyltransferases, were up-regulated in the presence of IDDP, indicating the plant's active role in metabolizing the compound. researchgate.net Interestingly, methylation and glycosylation pathways were observed exclusively in the rice, suggesting more complex transformation processes within the plant itself compared to the microbiome. researchgate.net The presence of degradation products in the rice also suggested a potential exchange of metabolites between the plant and the rhizobacteria, highlighting a cooperative relationship in the detoxification of IDDP. researchgate.net

Aerobic Degradation Kinetics in Natural Waters

Hydrolytic Degradation Pathways under Varied pH Conditions

Isodecyl diphenyl phosphate (IDDP) is generally resistant to hydrolysis in neutral or acidic waters (pH 5-7). echemi.com However, aqueous hydrolysis can become a significant degradation pathway under alkaline conditions. echemi.comsmolecule.com Significant hydrolysis of IDDP is anticipated to occur only at highly alkaline (pH 8-9 and above) or highly acidic pH levels. service.gov.uk The primary products of this initial hydrolysis are expected to be either phenol (B47542) and isodecyl phenyl phosphate or isodecanol and diphenyl phosphate. service.gov.uk

While specific hydrolysis rate data for IDDP is limited, analogies can be drawn from triphenyl phosphate (TPHP), a structurally similar organophosphate ester. For TPHP, the half-lives for the initial hydrolysis step have been measured to range from 7.5 days at a pH of 8.2 down to 0.23 days at a pH of 9.5. echemi.com This suggests that as alkalinity increases, the rate of hydrolytic degradation of aryl phosphates like IDDP also increases significantly.

Photolytic and Other Abiotic Degradation Mechanisms

The direct photolysis of Isodecyl Diphenyl Phosphate in the environment is considered to be a slow process and is often assumed to be zero in environmental risk assessments. service.gov.uk However, other abiotic degradation mechanisms, particularly in the atmosphere, play a more significant role.

Vapor-phase IDDP is susceptible to rapid degradation in the ambient atmosphere through reactions with photochemically produced hydroxyl radicals. echemi.com The estimated atmospheric half-life for this photo-oxidation reaction is approximately 8.8 to 9.2 hours. echemi.comservice.gov.uk This reaction is a key factor in its atmospheric fate. service.gov.uk Particulate-phase IDDP in the atmosphere may be removed through wet and dry deposition. echemi.com

Volatilization followed by photo-oxidation is considered an important process for the abiotic degradation of IDDP in the atmosphere. rfsales.com.au

| Degradation Pathway | Medium | Half-Life | Notes |

| Hydrolysis | Water | Dependent on pH | Significant only under highly acidic or alkaline conditions. service.gov.uk |

| Photolysis | Water/Soil | Negligible | Rate is assumed to be zero for assessment purposes. service.gov.uk |

| Atmospheric Photo-oxidation | Air (Vapor-phase) | ~8.8 - 9.2 hours | Reaction with hydroxyl radicals. echemi.comservice.gov.uk |

Environmental Occurrence and Detection in Various Abiotic Matrices

Isodecyl diphenyl phosphate is an organophosphate flame retardant that can leach from consumer products, leading to its widespread detection in various environmental compartments. nih.gov

IDDP is frequently detected in indoor environments, including household dust and indoor air. nih.gov Its presence is a result of its use as a plasticizer and flame retardant in a multitude of consumer products. service.gov.uk

Studies have consistently identified IDDP in household dust samples across different geographical regions. In a Canadian House Dust Study, IDDP was detected in 100% of the 144 homes sampled, with a median concentration of 1225 ng/g. researchgate.net Similarly, studies in South China found IDDP to be frequently detected in house dust, with a median concentration of 531 ng/g. nih.gov Research in Europe also confirms this trend, with IDDP detected in 30–40% of Spanish and Dutch indoor dust samples at median concentrations of 0.5–2.0 µg/g. One study reported it as the most abundant oligomeric phosphate flame retardant in all dust samples analyzed from the UK and Norway. reading.ac.ukcapes.gov.br

| Location | Detection Frequency | Median Concentration (ng/g) | Range (ng/g) |

| Canada | 100% (144 homes) | 1225 | 248–17850 |

| South China | Frequently Detected (51 homes) | 531 | - |

| Spain & Netherlands | 30-40% | 500 - 2000 | - |

The widespread use and subsequent release of IDDP have led to its detection in aquatic systems, including wastewater and drinking water sources. nih.gov It has been identified in the effluent of wastewater treatment plants (WWTPs), indicating that conventional treatment processes may not completely remove it. nih.gov

Regarding drinking water, the detection of IDDP is less frequent but still notable. In England, IDDP was not found in surface water samples but was detected in a single groundwater sample in 2014 at a concentration of 0.02 µg/L. amazonaws.com Other studies have also reported the detection of organophosphate esters, including IDDP, in source, finished, and tap water, highlighting a direct pathway for human exposure. accustandard.comresearchgate.net

Although some data suggests that the atmospheric half-life of many organophosphate esters is below the typical threshold for long-range atmospheric transport, evidence indicates that IDDP and similar compounds can be transported to remote regions. canada.caacs.org This transport is likely facilitated by the association of the chemical with airborne particles. canada.ca

The detection of aryl phosphates like triphenyl phosphate (TPHP), which is often found in commercial IDDP products, in remote areas such as the Canadian and European Arctic supports the potential for long-range atmospheric transport. canada.cacanada.cagazette.gc.ca This suggests that these compounds can persist long enough in the atmosphere to travel far from their emission sources, leading to their presence in otherwise pristine environments. acs.orgsfei.org

Ecotoxicological Investigations and Biological Interactions of Isodecyl Diphenyl Phosphate in Non Human Systems

Mechanisms of Biological Action in Cellular and Organismal Models

Studies on cellular and organismal models have begun to elucidate the biological pathways affected by IDDP. The compound interacts with fundamental cellular components and processes, leading to a range of observed effects from the molecular to the systemic level.

Isodecyl diphenyl phosphate (B84403) exerts biological effects through its interaction with cellular membranes and enzymatic systems. As with other triaryl phosphates, it can partition into organic materials, including cellular membranes. service.gov.uk Its chemical structure, featuring a phosphate core with two phenyl groups and an isodecyl chain, facilitates these interactions.

The compound is known to inhibit the activity of certain enzymes, which can lead to disruptions in metabolic pathways. In plants and microbial communities, IDDP undergoes biotransformation, indicating direct enzymatic processing. researchgate.net Studies in rice and associated rhizosphere microbiomes have identified several metabolic pathways for IDDP, including hydrolysis, hydroxylation, methylation, methoxylation, carboxylation, and glucuronidation. researchgate.netnih.gov The degradation in these systems involves enzymes such as phosphoesterases. researchgate.net In rice, exposure to IDDP led to the up-regulation of genes for cytochrome P450, acid phosphatase, glucosyltransferase, and methyltransferases, confirming the role of these enzyme families in its metabolism. researchgate.netnih.gov

Research indicates that IDDP can affect neurological and immune processes in biological systems. In vitro studies using a 3D rat primary neural organotypic model (rat brainsphere) demonstrated that IDDP, along with other organophosphate flame retardants (OPFRs), can decrease levels of the neurotransmitters glutamate (B1630785) and gamma-aminobutyric acid (GABA). researchgate.netnih.govturi.org

Furthermore, exposure to these OPFRs, including IDDP, may trigger an inflammatory response. researchgate.netnih.gov This is suggested by the observed increase in the expression of cytokine genes and their receptors in the rat brainsphere model. researchgate.netturi.org Inflammatory responses, characterized by elevated cytokine levels, have also been noted in other neuronal culture studies involving OPFRs. nih.gov

Isodecyl diphenyl phosphate has been shown to modulate gene expression in various model organisms and in vitro systems. In MA-10 mouse Leydig tumor cells, IDDP was found to alter the expression of genes integral to the biosynthesis of progesterone (B1679170). oup.com

In plant models, such as rice, transcriptome analysis following IDDP exposure revealed the up-regulation of several gene families. researchgate.netnih.gov These included genes encoding cytochrome P450, acid phosphatase, glucosyltransferase, and methyltransferases, which are involved in the detoxification and metabolism of the compound. researchgate.netnih.gov

In a 3D rat brainsphere model, IDDP and other OPFRs were observed to disrupt pathways and categories of genes related to the immune response, inflammation, cell cycle regulation, and lipid metabolism. researchgate.net A study on murine limb bud cultures found that a mixture of organophosphate esters containing IDDP affected the expression of key transcription factors, such as Runx2, which are critical for endochondral ossification. nih.gov Additionally, in vivo studies in rats exposed to IDDP utilized gene expression microarrays to assess transcriptional changes in the liver. nih.gov

A significant mechanism of action for aryl-phosphate flame retardants, including IDDP, is the induction of oxidative stress. researchgate.net Exposure to OPFRs has been linked to apoptosis associated with oxidative stress, evidenced by the upregulation of related genes. researchgate.net

A study investigating seven common OPFRs in MA-10 mouse tumor Leydig cells found that all of them, including IDDP, significantly increased the production of superoxide (B77818), a reactive oxygen species (ROS). oup.comcsic.es This indicates a direct effect on cellular oxidative balance. oup.com The induction of oxidative stress is a key finding in the toxicological assessment of this class of compounds. oup.comcsic.es

In a study using MA-10 mouse Leydig cells, IDDP significantly reduced both mitochondrial activity and cell number. oup.com The same study determined the half-maximal inhibitory concentration (IC50) for several OPFRs, providing a quantitative measure of their cytotoxicity. oup.com Another investigation using human induced pluripotent stem cell (iPSC)-derived cardiomyocytes assessed mitochondrial toxicity with the JC-10 probe and also measured cell viability following IDDP exposure. nih.gov

| Compound | Mitochondrial Activity IC50 (µM) | Cell Count IC50 (µM) |

|---|---|---|

| Isodecyl diphenyl phosphate (IDDP) | 23.5 | 19.7 |

| Triphenyl phosphate (TPHP) | 38.3 | 27.5 |

| Isopropylated triphenyl phosphate (IPPP) | 12.4 | 10.3 |

| 2-Ethylhexyl diphenyl phosphate (EHDP) | 21.9 | 18.1 |

| tert-Butylphenyl diphenyl phosphate (BPDP) | 17.0 | 13.6 |

| Tricresyl phosphate (TMPP) | 16.5 | 14.4 |

Oxidative Stress Induction in Biological Systems

Endocrine Disruption Potential in Aquatic Biota and Model Organisms

There is growing evidence that IDDP and other aryl OPs may act as endocrine-disrupting chemicals. canada.canih.gov Studies suggest these substances can interfere with reproductive and endocrine systems in various organisms. canada.ca

Effects on Steroidogenesis in Leydig Cells

Studies on mouse Leydig tumor cells (MA-10) have demonstrated that isodecyl diphenyl phosphate (IDDP) can act as an endocrine-disrupting chemical. oup.comnih.gov Research comparing the effects of several organophosphate flame retardants (OPFRs) found that IDDP, among others, significantly impacted Leydig cell function. oup.comoup.com

At a concentration of 10 μM, IDDP was shown to cause a notable increase in basal progesterone production, ranging from 1.5 to 3-fold. oup.comnih.gov This suggests a disruption in the normal steroidogenic pathway. In addition to affecting steroid secretion, all tested OPFRs, including IDDP, were found to reduce mitochondrial activity and cell numbers at concentrations of 50 μM and 10 μM, respectively. oup.comnih.gov Furthermore, a significant increase in superoxide production (1.7 to 4.4-fold at 10 μM) was observed with all OPFRs, indicating the induction of oxidative stress. oup.comnih.gov

Interestingly, while several OPFRs, including IDDP, increased basal progesterone secretion, they did not all affect stimulated steroid production in the same way. oup.com For instance, isopropylated triphenyl phosphate enhanced stimulated progesterone production, whereas tri-o-cresyl phosphate decreased it. oup.comnih.govoup.com These findings highlight that many OPFRs, serving as replacements for brominated flame retardants, have a more pronounced effect on Leydig cell function than their predecessors. oup.comnih.gov

Impacts on Reproductive and Endocrine Systems in Biota

Recent studies suggest that aryl organophosphates, including isodecyl diphenyl phosphate, may lead to neurobehavioral and developmental effects in biota, alongside disruptions to reproductive and endocrine systems. canada.ca While specific reproductive toxicity studies on IDDP are limited, broader assessments of aryl phosphates indicate a potential for adverse effects in fish, such as neurotoxicity and endocrine disruption. canada.ca

In a 90-day dietary study in rats, no treatment-related effects were observed on the reproductive organs of males or females. epa.gov Similarly, an oral prenatal developmental toxicity study showed no treatment-related effects on dams or developmental malformations in offspring. epa.gov However, the high toxicity of aryl phosphates to aquatic organisms, with both acute and chronic effects observed at concentrations below 1 mg/L, raises concerns for aquatic ecosystems. canada.ca Risk assessments have indicated a potential for harm to aquatic and sediment organisms. canada.ca

Biotransformation and Metabolite Formation in Biological Systems (e.g., plants, microorganisms)

Isodecyl diphenyl phosphate is subject to biotransformation in various biological systems. The primary pathway for the biodegradation of aryl phosphates is the hydrolysis of the phosphate ester, which forms orthophosphate and the corresponding phenolic compounds or alcohols that can be further biodegraded. service.gov.uk In standard tests, IDDP is considered to be at least inherently biodegradable. epa.govservice.gov.uk For instance, in an activated sludge inoculum, it was degraded by 62% and 63% after 28 days. epa.gov

In plants, such as rice, and in the presence of a rhizosphere microbiome, IDDP undergoes several transformation processes. researchgate.net A study identified hydrolysis, hydroxylation, methylation, methoxylation, carboxylation, and glucuronidation products of IDDP. researchgate.net Notably, the methylation and glycosylation pathways were found to occur exclusively in rice, suggesting a more complex transformation process in plants compared to the microbiome. researchgate.net The presence of the metabolite COOH-IDDP in rice suggests a potential exchange of degradation products between the plant and rhizobacteria. researchgate.net The rhizosphere microbiome was also found to efficiently eliminate IDDP, thereby reducing its uptake by the rice tissues. researchgate.net

The degradation of IDDP in microorganisms is facilitated by specific genes. Metagenomic analysis has shown that active microbial populations contain genes for degrading IDDP. researchgate.net In rice, transcriptome sequencing revealed the up-regulation of genes for cytochrome P450, acid phosphatase, glucosyltransferase, and methyltransferases, which corresponds to the identified hydrolysis, hydroxylated, glycosylated, and methylated metabolites. researchgate.net The primary degradation products of organophosphate esters like IDDP are organophosphate diesters (di-OPEs), such as diphenyl phosphate (DPHP), which are themselves subjects of environmental and toxicological concern. researchgate.netacs.org

Bioaccumulation and Bioconcentration Potential in Aquatic Organisms

Isodecyl diphenyl phosphate is considered to have a low to moderate potential for bioaccumulation. canada.ca While it is lipophilic, which can lead to some bioaccumulation, it is not expected to be persistent in the environment. epa.govsmolecule.com

Predictive Modeling and Empirical Data on Bioconcentration Factors

The bioconcentration factor (BCF) is a key indicator of a substance's potential to accumulate in aquatic organisms. For isodecyl diphenyl phosphate, both predictive modeling and empirical studies have been conducted.

Calculated BCF values for IDDP have been estimated at 1,100 and 7,500, suggesting a moderate potential to bioconcentrate in aquatic organisms. echemi.com However, empirical data from a study on fathead minnows exposed to a commercial IDDP product showed a lower bioconcentration factor. epa.gov

Table 1: Bioconcentration of Isodecyl Diphenyl Phosphate in Fathead Minnow This table is interactive. Click on the headers to sort the data.

| Exposure Concentration (µg/l) | Mean Whole Body BCF |

|---|---|

| 3 | 866 |

| 13 | 440 |

Source: Saeger et al. 1979 epa.gov

Another source reports a BCF of 677, labeling the substance as not bioaccumulative. harwick.com The discrepancies in BCF values may be attributed to the use of commercial products containing other phosphate esters, such as triphenyl phosphate and diisodecyl phenyl phosphate, in some studies. service.gov.uk

Considerations of Food Chain Transfer Dynamics

Risk assessments have indicated a potential risk to wildlife that consume fish containing aryl organophosphate substances. canada.ca Although no risks were identified for marine food chains in one assessment (with the exception of the production stage), the potential for biomagnification of some organophosphate esters in aquatic food webs has been documented. service.gov.ukcsic.es The bioaccumulation potential of IDDP is considered low to moderate, but the presence of more hydrophobic organophosphates in commercial mixtures could lead to higher bioaccumulation in the food web. canada.ca The metabolism of these compounds by species at higher trophic levels can also influence their concentrations. csic.es

Advanced Analytical Methodologies for Isodecyl Diphenyl Phosphate Characterization and Quantification in Environmental and Biological Matrices

Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS)

The separation and identification of Isodecyl Diphenyl Phosphate (B84403) from complex matrices are predominantly achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS has been used for the analysis of organophosphate esters, its application for IDDP is less common. nih.gov This is primarily due to the high boiling point and potential thermal instability of IDDP, which can lead to degradation in the hot GC inlet or column. Despite this, some studies have utilized GC-MS for identity confirmation and analysis in various samples, including municipal solid waste incinerator bottom ash. nih.gov In one study, GC-MS analysis of a commercial IDDP product revealed it contained approximately 96% IDDP isomers and 3.9% triphenyl phosphate. nih.gov Dose verification in toxicological studies has also been performed using gas chromatography with a nitrogen-phosphorus detector (N-P detector) or a flame ionization detector (FID). nih.goveuropa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is the preferred and primary method for the detection and quantification of IDDP in both environmental and biological samples. ntnu.no This technique offers high sensitivity and specificity, overcoming the thermal lability issues associated with GC. Ultra-high-pressure liquid chromatography (UHPLC) coupled to quadrupole time-of-flight tandem mass spectrometry (Q-TOF-MS) has been employed to study the metabolic profiles of IDDP in biological systems. researchgate.net LC-MS/MS is routinely used to measure IDDP concentrations in diverse samples like indoor dust, water, and human tissues. researchgate.netntnu.no

Table 1: Comparison of Chromatographic Techniques for IDDP Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Primary Use | Less common; identity confirmation, analysis of commercial products. nih.gov | Primary method for quantification in environmental and biological samples. |

| Advantages | Provides structural information. nih.gov | High sensitivity and specificity; suitable for thermally labile compounds. |

| Limitations | High boiling point and thermal instability of IDDP can be problematic. | Matrix effects can influence accuracy. |

| Sample Types | Bottom ash, commercial formulations. nih.gov | Indoor dust, air, wastewater, soil, urine, serum, breast milk. researchgate.net |

| Instrumentation | GC coupled with FID, N-P detector, or MS. nih.goveuropa.eu | UHPLC or LC coupled with tandem mass spectrometry (e.g., QTOF, QqQ). researchgate.netntnu.no |

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the definitive structural confirmation of IDDP.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of IDDP. While specific spectral data for IDDP is not extensively published, related organophosphate phosphites show characteristic peaks that can be extrapolated. For instance, ¹H NMR would show aromatic protons and distinct signals for the isodecyl chain's methyl and methylene (B1212753) groups. ³¹P NMR spectroscopy is particularly useful for phosphorus-containing compounds, revealing a characteristic singlet for the phosphate group. High-resolution mass spectrometry (HRMS) and NMR are recommended to confirm the purity of IDDP standards.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the IDDP molecule. The IR spectrum is expected to show characteristic absorption bands for the P=O (phosphate) group, P-O-C (aromatic), and P-O-C (aliphatic) ester linkages, as well as bands corresponding to the aromatic phenyl rings and aliphatic isodecyl chain. bayvillechemical.net Specifications for commercial IDDP often require that its IR spectrum is identical to a standard, confirming its identity. bayvillechemical.net An Attenuated Total Reflectance (ATR-IR) spectrum is available in spectral databases. spectrabase.com

Table 2: Spectroscopic Data for IDDP and Related Compounds

| Technique | Expected Characteristic Signals for IDDP | Reference Compound Example (Isodecyl diphenyl phosphite) |

|---|---|---|

| ¹H NMR | Signals for aromatic protons and isodecyl chain protons. | δ 7.2–7.4 ppm (aromatic protons), δ 1.0–1.6 ppm (isodecyl chain). |

| ³¹P NMR | A singlet characteristic of the phosphate environment. | A singlet near δ 125 ppm. |

| IR Spectroscopy | P=O stretch, P-O-C (aromatic/aliphatic) stretches, C-H (aromatic/aliphatic) stretches. bayvillechemical.net | P-O-C aromatic (970 cm⁻¹), P-O-C aliphatic (850 cm⁻¹). Phosphates show a P=O stretch near 1260 cm⁻¹, which is absent in phosphites. |

Mass Spectrometry for Trace Analysis and Metabolite Profiling

Mass spectrometry is the cornerstone of trace analysis and for identifying IDDP metabolites.

Trace Analysis: Due to its presence at low concentrations in the environment, highly sensitive mass spectrometry techniques are required. researchgate.net LC-MS/MS, often using a triple quadrupole (QqQ) mass analyzer operating in Multiple Reaction Monitoring (MRM) mode, provides the necessary sensitivity and selectivity for trace quantification in complex matrices like blood, dust, and water. ntnu.noresearchgate.net The use of isotopically labeled internal standards, such as deuterated IDDP, is recommended to improve accuracy by compensating for matrix effects and variations in instrument response.

Metabolite Profiling: High-resolution mass spectrometry (HRMS), such as QTOF-MS, is critical for identifying unknown metabolites of IDDP. researchgate.netmdpi.com Studies have shown that IDDP undergoes biotransformation in organisms and the environment. researchgate.netresearchgate.net In rice and its associated microbiome, identified metabolites include hydrolysis products (like diphenyl phosphate), as well as hydroxylated, methylated, demethylated, and methoxylated products. researchgate.netresearchgate.net The fragmentation pathways of IDDP in the mass spectrometer are key to its identification. Under electrospray ionization (ESI), IDDP ([M+H]⁺) produces characteristic fragment ions, such as m/z 251.0464, which corresponds to the diphenyl phosphate moiety after the cleavage of the isodecyl chain. mdpi.com

Table 3: Mass Spectrometry Parameters and Findings for IDDP

| Parameter/Finding | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive mode. |

| Precursor Ion | [M+H]⁺, m/z 391.2033. |

| Key Fragment Ion | m/z 251.0464, corresponding to [C₁₂H₁₂PO₄]⁺. mdpi.com |

| Instrumentation | LC-ESI-QTOF, Triple Quadrupole (QqQ). ntnu.no |

| Identified Metabolites | Diphenyl phosphate, hydroxylated-IDDP, methylated-IDDP, demethylated-IDDP. researchgate.netresearchgate.net |

Sampling and Sample Preparation Strategies in Environmental and Biological Research

Effective sampling and sample preparation are crucial for accurate analysis of IDDP.

Environmental Sampling: IDDP has been detected in a wide range of environmental media. Sampling strategies are tailored to the specific matrix. This includes collecting indoor air and household dust, wastewater treatment plant effluent, and soil. nih.govresearchgate.net For instance, dust samples of around 500 milligrams are typically collected for analysis of parent organophosphate esters. hhearprogram.org

Biological Sampling: Biomonitoring studies involve the collection of various biological samples, including urine, serum, plasma, breast milk, and tissues like the liver. nih.govresearchgate.net For example, studies have analyzed IDDP in human breast milk and rat liver tissue to assess exposure and biological effects. nih.govresearchgate.net

Sample Preparation: The goal of sample preparation is to extract and concentrate IDDP from the matrix while removing interferences. Solid-phase extraction (SPE) is a widely used technique for cleaning up both environmental and biological samples. Cartridges such as Oasis HLB or C18 are commonly employed, followed by elution with solvents like methanol (B129727) or acetonitrile. For biological matrices, a hydrolysis step, often using enzymes, may be necessary to release conjugated metabolites of IDDP before extraction. In a study analyzing rat liver, frozen tissue was homogenized in a lysis buffer, followed by RNA extraction using a commercial kit. nih.gov

Research Gaps and Future Directions in Isodecyl Diphenyl Phosphate Studies

Comprehensive Understanding of Long-Term Environmental Fates and Persistence in Diverse Ecosystems

A thorough comprehension of the long-term environmental behavior of Isodecyl Diphenyl Phosphate (B84403) (IDDP) across various ecosystems is currently incomplete. While some studies have investigated its environmental fate, significant uncertainties remain regarding its persistence and ultimate sinks in the environment.

IDDP is expected to have low mobility in soil and is considered to be inherently biodegradable. epa.gov One study using an activated sludge inoculum showed 62-63% degradation over 28 days. epa.gov However, its persistence can be influenced by various environmental conditions. For instance, while susceptible to hydrolysis, the rate is unknown, with similar compounds having half-lives of over 100 days. epa.gov The rate of atmospheric photooxidation is considered moderate. epa.gov

Recent research has highlighted the detection of IDDP in various environmental matrices, including indoor dust and wastewater treatment plant effluent, indicating its potential for widespread distribution. nih.gov Its low water solubility and high octanol-water partition coefficient (log Kow of 5.44) suggest a tendency to adsorb to soil and sediment, which could act as long-term reservoirs. echemi.com Biodegradation is expected to be a primary degradation pathway in soil and aerobic waters, with an estimated aerobic half-life of about 11 days or less in natural waters. echemi.com However, its degradation in anaerobic benthic sediments is less clear. echemi.com

Table 1: Environmental Fate Properties of Isodecyl Diphenyl Phosphate

| Property | Value/Observation | Source |

| Production Volume (US, 2005) | 1 to 10 million pounds | epa.gov |

| Soil Mobility | Expected to be low | epa.gov |

| Biodegradation (Activated Sludge) | 62-63% degradation in 28 days | epa.gov |

| Hydrolysis | Susceptible, but rate is slow (half-life potentially >100 days) | epa.gov |

| Atmospheric Photooxidation | Moderate rate | epa.gov |

| Persistence and Bioaccumulation | Expected to be low | epa.gov |

| Log Kow | 5.44 | echemi.com |

| Water Solubility | 0.75 mg/L at 25°C | echemi.com |

| Aerobic Half-life (Natural Waters) | Approximately 11 days or less | echemi.com |

Future research should focus on long-term monitoring studies in diverse ecosystems, including terrestrial, aquatic, and sediment compartments. Investigations into the influence of factors such as microbial community composition, temperature, pH, and organic matter content on IDDP's degradation rates are essential for a more accurate assessment of its environmental persistence.

Elucidation of Novel Biological Action Pathways and Molecular Targets in Non-Human Systems

The biological effects of IDDP in non-human systems are an area of growing research, yet a complete picture of its mechanisms of action and molecular targets is still emerging. Studies have begun to shed light on its biotransformation and toxicological effects in various organisms.

In plant systems, such as rice, IDDP can be taken up and metabolized. researchgate.net Research has identified several transformation pathways, including hydrolysis, hydroxylation, methylation, and glucuronidation. researchgate.net Interestingly, methylation and glycosylation pathways appear to be specific to rice metabolism, suggesting complex and species-specific biotransformation processes. researchgate.net The rhizosphere microbiome has been shown to play a crucial role in degrading IDDP, which can mitigate its uptake and adverse effects on plant growth. researchgate.net

In animal models, studies have pointed towards potential neurotoxic effects. Research in male Sprague Dawley rats indicated that IDDP exposure led to dose-related changes in gene expression and was associated with cholinesterase inhibition. Another study on rats showed that IDDP could induce changes in hematology and clinical chemistry parameters. epa.gov Furthermore, research using the nematode Caenorhabditis elegans has compared the toxicity of organophosphate flame retardants (OPFRs) like IDDP to that of PBDEs, finding that some OPFRs exhibit comparable levels of toxicity in terms of developmental and reproductive effects. oup.com

Molecular docking studies have suggested that enzymes such as alkaline phosphatase (ALP), cytochrome P450 (CYP450), and hydroxylase have a strong binding capacity with IDDP, which may contribute to its varied metabolic pathways. nih.gov In rice, genes for cytochrome P450, acid phosphatase, glucosyltransferase, and methyltransferases were found to be up-regulated upon IDDP exposure. researchgate.net

Table 2: Observed Biological Effects and Pathways of Isodecyl Diphenyl Phosphate in Non-Human Systems

| Organism/System | Observed Effect/Pathway | Key Findings | Source |

| Rice (Oryza sativa) | Biotransformation | Hydrolysis, hydroxylation, methylation, glucuronidation. Methylation and glycosylation were exclusive to rice. | researchgate.net |

| Rhizosphere Microbiome | Degradation | Efficiently degrades IDDP, reducing plant uptake. | researchgate.net |

| Rats (Sprague Dawley) | Neurotoxicity | Dose-related changes in gene expression, cholinesterase inhibition. | |

| Rats | Systemic Toxicity | Changes in hematology and clinical chemistry. | epa.gov |

| Caenorhabditis elegans | Developmental & Reproductive Toxicity | Some OPFRs show toxicity comparable to PBDEs. | oup.com |

| Molecular Level | Enzyme Interaction | Strong binding with alkaline phosphatase, cytochrome P450, and hydroxylase. | nih.gov |

Further research is needed to identify specific molecular targets of IDDP and its metabolites in a wider range of non-human organisms. Transcriptomic, proteomic, and metabolomic approaches could provide a more comprehensive understanding of the biological pathways perturbed by IDDP exposure.

Development of Sustainable Degradation and Remediation Technologies for Environmental Contamination

Given the widespread presence of IDDP in the environment, developing effective and sustainable degradation and remediation technologies is a critical research priority. nih.gov Current research has primarily focused on bioremediation, leveraging the metabolic capabilities of microorganisms.

Studies have shown that microbial consortia can effectively degrade IDDP. One study reported that a novel enrichment culture degraded 85.4% of IDDP within 192 hours. nih.gov The degradation mechanisms were found to involve hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov Metagenomic analysis of this culture highlighted the importance of enzymes like phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase in the degradation process. nih.gov

Several bacterial strains with the ability to degrade IDDP have been isolated, including Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis species. nih.gov While these individual strains demonstrated degradation capabilities, the enrichment culture showed higher efficiency, emphasizing the synergistic interactions within microbial communities for effective degradation. nih.gov

The rhizosphere microbiome has also been identified as a potent system for IDDP degradation, reducing its accumulation in plants. researchgate.net This suggests the potential for using plant-microbe systems for the phytoremediation of IDDP-contaminated soils.

Table 3: Microbial Degradation of Isodecyl Diphenyl Phosphate

| Microbial System | Degradation Efficiency | Key Degradation Pathways | Identified Enzymes/Genes | Source |

| Enrichment Culture | 85.4% degradation in 192 hours | Hydrolysis, hydroxylation, methylation, carboxylation, glycosylation | Phosphatase, phosphodiesterase, cytochrome P450, hydroxylase | nih.gov |

| Burkholderia cepacia ZY1 | Confirmed degradation ability | Involved in different degradation steps | Not specified | nih.gov |

| Sphingopyxis terrae ZY2 | Confirmed degradation ability | Involved in different degradation steps | Not specified | nih.gov |

| Amycolatopsis ZY3 | Confirmed degradation ability | Involved in different degradation steps | Not specified | nih.gov |

| Rhizosphere Microbiome | Efficient elimination from rhizosphere | Not fully elucidated | IDDP-degrading genes in active populations | researchgate.net |

Future research should explore optimizing conditions for microbial degradation and investigate the potential of other remediation technologies, such as advanced oxidation processes, for treating IDDP-contaminated water and soil. The development of combined approaches, integrating biological and physico-chemical methods, may offer more robust and efficient solutions.

Predictive Modeling for Environmental Behavior and Biological Effects Across Trophic Levels

Predictive modeling is an essential tool for assessing the environmental risks of chemicals like IDDP, especially for understanding its behavior across different trophic levels where empirical data may be scarce.

Current models, such as the EUSES model, have been used to estimate the behavior of IDDP during wastewater treatment, predicting its distribution between degradation, adsorption to sludge, volatilization, and effluent release. service.gov.uk For environmental fate, models like EPI Suite™ or SPARC can predict hydrolysis rates under different conditions.

In terms of biological effects, quantitative structure-activity relationship (QSAR) models are being developed to predict the toxicity of OPFRs. nih.gov These models can help in prioritizing chemicals for further toxicological testing and in understanding the structural features that contribute to toxicity. For IDDP, modeling has been used to estimate benchmark doses (BMDs) from transcriptomic data in rats, providing a measure of its biological potency. nih.gov

However, there is a need for more sophisticated models that can predict the bioaccumulation and biomagnification potential of IDDP through food webs. While it is suggested that IDDP has a low to moderate bioaccumulation potential, its behavior in complex food chains is not well understood. researchgate.netcanada.ca

Table 4: Application of Predictive Models in Isodecyl Diphenyl Phosphate Studies

| Model Type | Application | Predicted Outcome/Parameter | Source |

| EUSES Model | Wastewater Treatment Behavior | Degraded: 23.1%, Adsorbed to sludge: 40.1%, Volatilised: 1.2%, To effluent: 35.6% | service.gov.uk |

| EPI Suite™/SPARC | Environmental Fate | Prediction of hydrolysis rates | |

| QSAR Models | Toxicity Prediction | Relationship between chemical structure and biological activity | nih.gov |

| Benchmark Dose (BMD) Modeling | Biological Potency | BMDs for various toxicological endpoints from transcriptomic data | nih.gov |

Future efforts in predictive modeling should focus on developing and validating dynamic food web models that incorporate trophic transfer, metabolism, and depuration of IDDP. Integrating these models with data on environmental concentrations and species-specific sensitivities will be crucial for a more accurate ecological risk assessment.

Comparative Research with Emerging Organophosphate Esters as Replacement Compounds

As the use of some legacy OPFRs is scrutinized, new and emerging OPFRs are being introduced as replacements. Comparative research between IDDP and these emerging compounds is essential to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that has similar or greater risks.

Studies have started to compare the toxicity of IDDP with other OPFRs and with the PBDEs they are replacing. For example, in C. elegans, the toxicity of several aromatic OPFRs was found to be comparable to that of PBDEs. oup.com Another study comparing the developmental toxicity of bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) and 2-ethylhexyl diphenyl phosphate (EHDPP) in zebrafish found significant differences in their lethal and malformation effects. turi.org

Emerging OPFRs may have different physical-chemical properties, such as higher molecular weights and greater hydrophobicity, which could lead to different environmental behaviors and toxicological profiles compared to IDDP. researchgate.net For instance, some emerging OPEs are suggested to be highly persistent and bioaccumulative. researchgate.net

Table 5: Comparative Toxicity of Isodecyl Diphenyl Phosphate and Other Flame Retardants

| Compound(s) | Organism/System | Comparative Finding | Source |

| IDDP and other OPFRs vs. PBDEs | Caenorhabditis elegans | Some OPFRs have comparable toxicity to PBDEs in terms of development and reproduction. | oup.com |

| BEHPP vs. EHDPP | Zebrafish (Danio rerio) | EHDPP showed significant lethal effects and induced malformations, while BEHPP did not within the tested concentrations. | turi.org |

| IDDP and other OPFRs | Human Exposure and In Vitro Bioactivity | For IDDP, in vitro biological activity occurred at concentrations higher than those estimated from human exposure data, but exposure data is limited. | acs.org |

A systematic and comparative approach to evaluating the environmental fate, persistence, bioaccumulation potential, and toxicity of IDDP alongside emerging OPFRs is crucial. This research should utilize a combination of in silico, in vitro, and in vivo methods to build a comprehensive understanding of the relative risks of these compounds. Such data is vital for informing regulatory decisions and guiding the development of safer alternatives.

Q & A

Basic Research Questions

Q. What are the standardized protocols for synthesizing and characterizing EINECS 279-213-8?

- Methodological Answer : Synthesis typically involves [describe reaction pathways, e.g., catalytic processes or solvent-based methods], while characterization relies on spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic analysis (HPLC, GC-MS). Ensure purity validation via elemental analysis and reproducibility by adhering to protocols in peer-reviewed studies . For novel synthesis routes, document modifications meticulously and cross-validate with established literature .

Q. How can researchers ensure reproducibility in experiments involving this compound?

- Methodological Answer : Standardize experimental conditions (temperature, solvent purity, catalyst ratios) and report deviations transparently. Use control experiments to isolate variables. Detailed procedural logs and supplementary materials (e.g., raw spectral data) enhance reproducibility . Cross-check results with independent replicates or collaborative labs .

Q. What are the physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include solubility profiles (polar vs. nonpolar solvents), thermal stability (DSC/TGA data), and reactivity under varying pH/redox conditions. Prioritize literature surveys to identify discrepancies in reported values (e.g., melting points) and validate via controlled experiments .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on this compound’s biological activity?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell lines, assay protocols). Use statistical tools (ANOVA, regression models) to quantify variability. Design follow-up experiments with stricter controls, such as blinded assays or orthogonal validation methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies optimize this compound’s stability in long-term storage for kinetic studies?

- Methodological Answer : Test degradation under accelerated conditions (e.g., elevated temperature, humidity) to model shelf life. Employ stabilizers (antioxidants, inert atmospheres) and monitor via periodic HPLC analysis. Publish storage recommendations with empirical data on degradation kinetics .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Combine molecular docking (e.g., AutoDock, Schrödinger) with QSAR models to predict binding affinities or reactive sites. Validate simulations with experimental data (e.g., crystallography, mutagenesis). Address discrepancies by refining force fields or incorporating dynamic simulations (MD, DFT) .

Q. What ethical considerations arise when using this compound in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.